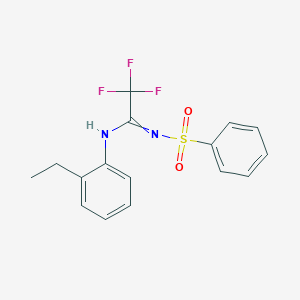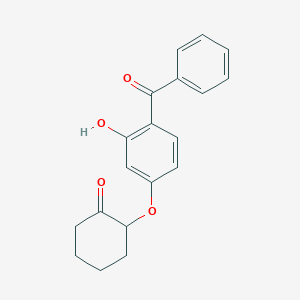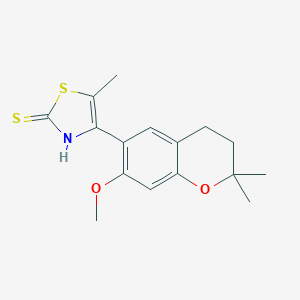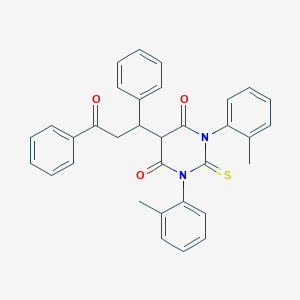
N'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide, commonly referred to as BTE, is a chemical compound that has gained significant attention in scientific research. BTE is a trifluoroethyl derivative of benzenesulfonamide, which has been shown to exhibit various biological activities.
作用機序
The exact mechanism of action of BTE is not fully understood. However, it has been suggested that BTE may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. BTE has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTE has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BTE has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, BTE has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the major advantages of using BTE in lab experiments is its versatility. BTE can be used in a variety of assays and experiments to study its potential therapeutic effects. However, one limitation of using BTE is its solubility. BTE has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the study of BTE. One area of research is the development of BTE as a therapeutic agent for neurodegenerative diseases. Another area of research is the study of BTE as a modulator of the immune system in autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTE and its potential therapeutic applications in various diseases.
合成法
The synthesis of BTE involves the reaction between 2-ethylbenzenesulfonyl chloride and 2,2,2-trifluoroethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BTE.
科学的研究の応用
BTE has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BTE has also been studied for its potential as a treatment for neurodegenerative diseases and as a modulator of the immune system.
特性
分子式 |
C16H15F3N2O2S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N//'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-12-8-6-7-11-14(12)20-15(16(17,18)19)21-24(22,23)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,20,21) |
InChIキー |
RNOKSUMZYXFGKO-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
正規SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
